
NOP agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NOP agonist-1 is a compound that selectively activates the nociceptin/orphanin FQ peptide receptor, also known as the NOP receptor. This receptor is a member of the opioid receptor family but is distinct from conventional opioid receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in pain management and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of piperidine derivatives, which are then subjected to various chemical transformations to achieve the desired structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The process is optimized for scalability, cost-effectiveness, and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NOP agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
NOP agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating various physiological processes, including pain perception, stress response, and immune function.
Medicine: Explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing .
Mechanism of Action
NOP agonist-1 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, including the opening of potassium channels and the closing of calcium channels, ultimately leading to reduced neuronal excitability and pain perception .
Comparison with Similar Compounds
Nociceptin/Orphanin FQ: The endogenous ligand for the NOP receptor, with similar but not identical effects.
Cebranopadol: A mixed NOP and mu-opioid receptor agonist with potent analgesic properties.
AT-121: A bifunctional NOP and mu-opioid receptor agonist with reduced side effects compared to traditional opioids .
Uniqueness: NOP agonist-1 is unique in its high selectivity for the NOP receptor, which allows for targeted modulation of specific physiological processes without the broad range of effects seen with other opioid receptor agonists. This selectivity makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C22H34N2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |
InChI Key |
FALYKCYWERAVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
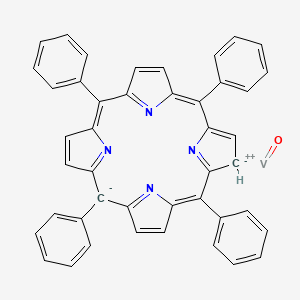
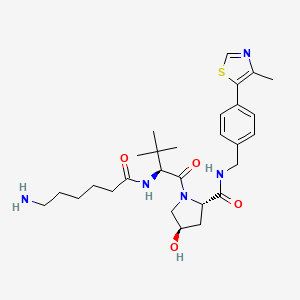
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
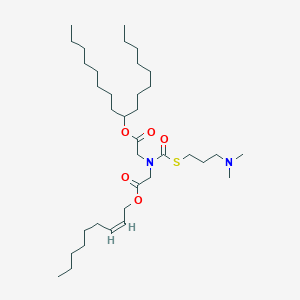

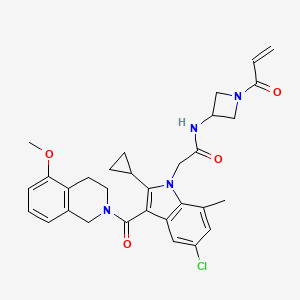
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
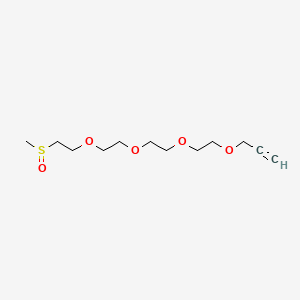
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
